Terpinyl acetate

Flavor Science GC-Olfactometry Sensory Analysis

Formulators seeking cost-effective herbal-citrus-lavender notes face potency-stability tradeoffs with alternatives like linalool. Terpinyl acetate (CAS 80-26-2) overcomes this with an OAV of 7 (5.3× linalool), enabling high sensory impact at low dosage. • OAV 7 vs. linalool OAV 1.31: achieves equivalent intensity at ~1/5 inclusion. • Enhanced dry-matrix stability: degrades slower than 1,8-cineole under accelerated storage. • Antimicrobial potency: MIC 550 mg/L (S. aureus), 725 mg/L (S. typhimurium) as nanoemulsion. • ~2000 t/yr global production ensures reliable bulk supply.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 80-26-2
Cat. No. B147470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpinyl acetate
CAS80-26-2
Synonymsp-Menth-1-en-8-ol acetate
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(C)OC(=O)C
InChIInChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3
InChIKeyIGODOXYLBBXFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, most fixed oils, propylene glycol, mineral oil;  slightly soluble in glycerol;  insoluble in water
1 ml in 5 ml 70% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Terpinyl Acetate (CAS 80-26-2): Baseline Characteristics for Flavor, Fragrance, and Bioactivity Research


Terpinyl acetate (CAS 80-26-2), a monoterpene ester with the molecular formula C₁₂H₂₀O₂, is a high-volume commodity chemical produced at approximately 2000 tons per annum . Commercially, the product is typically supplied as a mixture of isomers, predominantly the α-isomer . The compound is a key contributor to the aroma profiles of cardamom, pine, and lavender oils, and it has established itself as a significant ingredient in the flavor and fragrance industry .

Why Terpinyl Acetate Cannot Be Simply Substituted with Other Terpenes in Technical Formulations


Terpinyl acetate possesses a unique combination of physicochemical and bioactive properties that distinguish it from close structural analogs like α-terpineol or linalyl acetate. Its ester functionality dictates a distinct odor profile and profoundly influences its stability in complex matrices . Furthermore, its biological activity is not merely a function of the terpene backbone; the acetate group imparts specific antimicrobial and insecticidal potencies that differ significantly from the corresponding alcohols or other esters. Direct substitution can therefore lead to unforeseen changes in fragrance character, shelf-life, or functional efficacy, as quantified in the evidence below.

Terpinyl Acetate (80-26-2): Quantifiable Differentiation from Analogs for Procurement and Research


Superior Olfactory Impact: Odor Activity Value (OAV) Compared to Linalool and Caryophyllene in Complex Matrices

In a GC-Recomposition-Olfactometry (GC-R) study on the aroma profile of Angostura bitters, α-terpinyl acetate demonstrated a significantly higher Odor Activity Value (OAV) than linalool and caryophyllene, indicating its dominant contribution to the overall aroma .

Flavor Science GC-Olfactometry Sensory Analysis Aroma Chemistry

Quantified Antimicrobial Potency: MIC Values Against Key Pathogens vs. Major Essential Oil Constituents

When formulated as a nanoemulsion (NE), α-terpinyl acetate exhibits superior antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (S. typhimurium) bacteria compared to other major lavender oil constituents .

Antimicrobial Agents Nanoemulsion Formulation Food Preservation Microbiology

Enhanced Storage Stability in Solid Food Matrices vs. 1,8-Cineole

A kinetic study on the stability of cardamom oleoresin components co-crystallized in sugar cubes demonstrated that α-terpinyl acetate degrades more slowly than 1,8-cineole under various storage conditions .

Food Chemistry Encapsulation Shelf-Life Stability Flavor Degradation

Validated Contact Insecticidal Activity: LD₅₀ Against Booklice Compared to α-Terpineol and Linalool

In bioactivity-guided fractionation of Artemisia rupestris essential oil, α-terpinyl acetate demonstrated significantly stronger contact toxicity against the common stored-grain pest Liposcelis bostrychophila than its structural analogs α-terpineol and linalool .

Natural Insecticides Stored Product Protection Pest Management Biocontrol

Defined Isomeric Composition and Purity for Reproducible Research and Manufacturing

Commercial sources of Terpinyl Acetate (CAS 80-26-2) are supplied with clearly defined, GC-verified purity specifications, primarily as an isomeric mixture with a minimum α-isomer content . This analytical transparency contrasts with undefined 'terpineol' or 'pine oil' fractions.

Analytical Chemistry Quality Control Chemical Specification Isomer Purity

High-Value Application Scenarios for Terpinyl Acetate (CAS 80-26-2) Validated by Evidence


Potency-Driven Flavor and Fragrance Formulation

Given its high Odor Activity Value (OAV) of 7, significantly exceeding that of linalool (OAV 1.31) , Terpinyl Acetate is a cost-effective choice for creating complex flavor profiles (cola, cardamom, clove) and fragrances where a potent, herbal-citrus-lavender note is required at low inclusion levels. Its high OAV allows formulators to achieve significant sensory impact with smaller quantities.

Development of Targeted Natural Antimicrobial Systems

The superior antibacterial activity of α-Terpinyl Acetate nanoemulsions against both S. aureus (MIC 550 mg/L) and S. typhimurium (MIC 725 mg/L) compared to other monoterpenes makes it a prime candidate for research into natural preservatives, active food packaging, or topical antimicrobial formulations. Its selectivity and potency profile provide a distinct advantage over broader-spectrum essential oils.

Formulation of Stable, Encapsulated Flavors for Dry Goods

The evidence demonstrating that α-Terpinyl Acetate degrades more slowly than 1,8-cineole in co-crystallized sugar under accelerated storage conditions supports its selection for long-shelf-life dry products (e.g., instant beverages, powdered desserts, dry mixes). Its enhanced stability ensures that the intended flavor profile is maintained throughout the product's lifecycle.

Bio-Rational Insecticide and Repellent Development

The high contact toxicity of α-Terpinyl Acetate (LD₅₀ 92.59 µg/cm²) against the booklice pest L. bostrychophila, which is 4.2 times more potent than linalool and 1.5 times more potent than α-terpineol , positions it as a lead compound for developing natural, effective grain protectants and household insecticides. Its dual action as both a toxicant and repellent adds further value.

Technical Documentation Hub

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40 linked technical documents
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